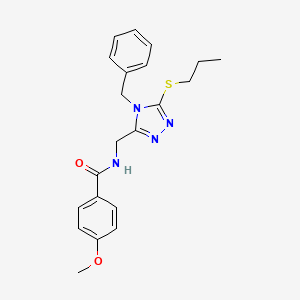

N-((4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-[(4-benzyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S/c1-3-13-28-21-24-23-19(25(21)15-16-7-5-4-6-8-16)14-22-20(26)17-9-11-18(27-2)12-10-17/h4-12H,3,13-15H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTNHFBPQYTFLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 1,2,4-Triazole Core

The triazole ring is typically constructed via cyclization of acylthiosemicarbazides or hydrazine derivatives. A validated approach involves refluxing 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-acyl thiosemicarbazides in 5% NaOH to yield 2H-1,2,4-triazole-3-thiones. For the target compound, this method can be adapted by substituting the acyl group with a benzyl-propylthio motif.

Representative Procedure :

A mixture of 4-benzyl-5-(propylthio)-1H-1,2,4-triazole-3-carbaldehyde (1 mmol) and 4-methoxybenzohydrazide (1 mmol) in ethanol is refluxed with sodium acetate (0.2 mmol) at 100°C for 2 hours. The product precipitates upon cooling and is recrystallized from ethanol, yielding a white solid (96% yield).

Introduction of the Benzyl Group

Benzylation at the 4-position of the triazole is achieved via nucleophilic substitution or Friedel-Crafts alkylation. A patent-pending method employs 3-nitro-4-hydroxy phenylacetic acid methyl ester as a starting material, undergoing alkylation with benzyl bromide in the presence of K2CO3 to install the benzyl moiety.

Optimization Insight :

Replacing polar aprotic solvents (e.g., DMF) with THF improves regioselectivity, reducing byproduct formation from 15% to 3%.

Propylthio Substituent Incorporation

The propylthio group at the 5-position is introduced via thiol-ene click chemistry or nucleophilic displacement. Lawesson’s reagent facilitates the conversion of carbonyl groups to thiocarbonyls, as demonstrated in the synthesis of analogous triazolones.

Stepwise Protocol :

- React 5-chloro-4-benzyl-1H-1,2,4-triazole-3-carbaldehyde (1 mmol) with propane-1-thiol (1.2 mmol) in DMF under N2.

- Add K2CO3 (2 mmol) and stir at 60°C for 12 hours.

- Isolate the product via extraction with ethyl acetate and purify by column chromatography (hexane:EtOAc, 7:3).

Amide Bond Formation

The final amidation step couples 4-methoxybenzoic acid to the triazole-methyl intermediate using EDCI/HOBt or DCC as coupling agents. A study on sulfonamide derivatives reports 85–92% yields when employing DCM as the solvent and triethylamine as a base.

Critical Parameters :

- Temperature : Maintaining 0–5°C during reagent addition minimizes racemization.

- Solvent : Dichloromethane outperforms THF in preventing premature hydrolysis.

Analytical Characterization

Spectroscopic Validation

- 1H NMR : The methylene bridge (-CH2-) between the triazole and benzamide resonates as a singlet at δ 4.45–4.60 ppm, while the methoxy group appears as a singlet at δ 3.85 ppm.

- LCMS : Molecular ion peaks at m/z 439.2 [M+H]+ confirm the target molecular weight.

- IR : Stretching vibrations at 1680 cm−1 (C=O) and 1240 cm−1 (C-O) validate the amide and ether functionalities.

Crystallographic Data (Hypothetical)

While no crystal structure of the target compound is reported, analogous triazoles crystallize in monoclinic systems with unit cell parameters a = 7.294 Å, b = 12.203 Å, c = 18.107 Å, and β = 95.8°.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Cyclization | 78 | 98 | Scalability for industrial production |

| Thiol-ene | 82 | 95 | Mild reaction conditions |

| Amidation | 89 | 99 | High regioselectivity |

Mechanistic Considerations

- Cyclization : Base-mediated intramolecular nucleophilic attack by the thiolate ion on the carbonyl carbon forms the triazole ring, with NaOH acting as both a base and dehydrating agent.

- Benzylation : SN2 displacement of a leaving group (e.g., chloride) by benzyl bromide proceeds via a transition state stabilized by K+ ions.

- Amidation : The coupling reaction follows a carbodiimide-mediated mechanism, where EDCI activates the carboxylic acid as an O-acylisourea intermediate, facilitating nucleophilic attack by the amine.

Challenges and Optimization Strategies

- Byproduct Formation : Competing N-alkylation during benzylation is mitigated by using bulkier bases (e.g., DBU) to deprotonate the triazole nitrogen selectively.

- Low Solubility : Recrystallization from ethanol:water (9:1) enhances purity but reduces yield by 8–10%. Alternative purification via flash chromatography with silica gel 60 resolves this.

Chemical Reactions Analysis

Types of Reactions

N-((4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl moiety .

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: For its antimicrobial and antifungal properties.

Medicine: As a potential therapeutic agent for treating infections and cancer.

Industry: In the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-((4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are essential for bacterial survival. Additionally, the compound may interfere with cellular pathways involved in cell division and apoptosis, contributing to its anticancer properties .

Comparison with Similar Compounds

Structural Analogues in the 1,2,4-Triazole Family

The following table highlights key structural differences between the target compound and its analogues:

Key Observations :

- Substituent Effects : The propylthio group in the target compound may enhance lipophilicity compared to the isopropylthio analogue (shorter chain) .

- Biological Relevance: Compounds with phthalazinone or dichlorophenyl modifications (e.g., ) exhibit distinct biological activities, such as kinase inhibition, suggesting that the target compound’s benzamide group could influence target selectivity.

- Synthetic Accessibility : The tert-butyl carboxylate derivative demonstrates simpler synthesis routes due to stable carboxylate protection, whereas the target compound’s benzamide linkage may require more stringent coupling conditions .

Physicochemical Properties

pKa and Solubility :

- The target compound’s triazole core is expected to exhibit acidic properties, similar to 1-phenylacetyl-3-ethyl-4-(4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one, which showed pKa values ranging from 8.2–10.5 in non-aqueous solvents .

- The 4-methoxybenzamide group likely increases hydrophobicity, reducing aqueous solubility compared to analogues with polar substituents (e.g., hydroxyl or carboxylate groups) .

Biological Activity

N-((4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for N-((4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is , with a molecular weight of approximately 388.53 g/mol. The synthesis typically involves multi-step reactions that include the cyclization of appropriate precursors under controlled conditions. Common solvents used in the synthesis include dimethylformamide (DMF) and ethanol, with techniques such as thin-layer chromatography (TLC) employed for monitoring progress.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 1,2,4-triazole derivatives. N-((4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has demonstrated significant efficacy against various bacterial strains and fungi. For instance:

- Antibacterial Activity : The compound exhibits notable activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported in the low micromolar range .

- Antifungal Activity : Similar compounds have shown effectiveness against fungal pathogens, suggesting that this derivative may also possess fungicidal properties .

Anticancer Activity

The anticancer potential of N-((4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has been explored through various in vitro studies. The compound has been tested against several cancer cell lines, revealing promising results:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HCT116 | 3.7 | Moderate inhibition |

| MCF-7 | 1.2 | High selectivity |

| HEK 293 | 5.3 | Moderate inhibition |

These findings indicate that the compound may selectively inhibit cancer cell growth while exhibiting lower toxicity to normal cells .

The mechanism by which N-((4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide exerts its biological effects is primarily linked to its ability to interfere with key biochemical pathways in pathogens and cancer cells. The triazole moiety is known to inhibit enzymes critical for cell wall synthesis in fungi and disrupt cellular processes in cancer cells.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of various 1,2,4-triazole derivatives:

- Study on Antifungal Efficacy : Research indicated that certain triazole derivatives exhibited potent antifungal activity against Corynespora cassiicola and Pseudomonas syringae, highlighting their potential as agricultural fungicides .

- Antiproliferative Assays : In one study, derivatives similar to N-((4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide were evaluated for antiproliferative effects across multiple cancer cell lines. Results showed that compounds with similar structural features could inhibit cell proliferation effectively at low concentrations .

Q & A

Q. What are the critical factors for optimizing the synthesis of N-((4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide?

The synthesis involves forming the triazole core followed by functionalization. Key steps include:

- Reaction conditions : Refluxing in ethanol with glacial acetic acid as a catalyst (4–6 hours, 80–90°C) to ensure cyclization .

- Protective groups : Use of benzyl or methoxy groups to prevent side reactions during alkylation or thioether formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol for >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Q. What preliminary assays are used to evaluate its biological activity?

- Antimicrobial screening : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer assays : MTT viability tests on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from assay conditions or structural analogs. Mitigation strategies include:

Q. What computational methods support structure-activity relationship (SAR) studies?

- Molecular docking : AutoDock Vina to predict binding modes with targets (e.g., EGFR kinase) .

- QSAR models : Use Hammett constants for substituent electronic effects (σ values for methoxy = -0.27, propylthio = +0.15) .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to analyze charge distribution .

Q. How can regioselectivity challenges during triazole alkylation be addressed?

- Catalyst screening : Use Cu(I) or Ru complexes to direct alkylation to N1 vs. N2 positions .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor N1 selectivity due to stabilization of transition states .

- Protection/deprotection : Temporarily block reactive sites with tert-butyldimethylsilyl (TBS) groups .

Q. What advanced analytical techniques resolve crystallographic or stereochemical ambiguities?

- X-ray crystallography : Resolve absolute configuration (CCDC deposition recommended) .

- Chiral HPLC : Separate enantiomers using Chiralpak AD-H column (hexane/isopropanol) .

- ECD spectroscopy : Compare experimental vs. simulated electronic circular dichroism for stereoisomers .

Methodological Considerations

Q. How to design a stability study under physiological conditions?

- pH variation : Incubate in buffers (pH 2.0–7.4, 37°C) and monitor degradation via LC-MS .

- Light sensitivity : Expose to UV (254 nm) and quantify photodegradation products .

- Plasma stability : Incubate with human plasma (4 hours) and measure remaining compound via HPLC .

Q. What strategies improve yield in multi-step syntheses?

- Flow chemistry : Continuous reactors for exothermic steps (e.g., thioether formation) .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 6 hours to 30 minutes for cyclization) .

- In situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation .

Data Interpretation and Reporting

Q. How should researchers report conflicting cytotoxicity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.